4-(3-Methylbutyl)aniline

Vue d'ensemble

Description

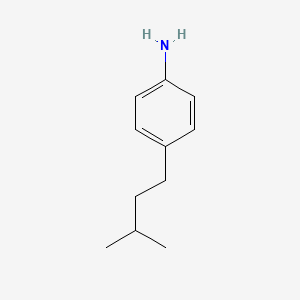

4-(3-Methylbutyl)aniline: 4-isopentylaniline , is an organic compound with the molecular formula C11H17N . It consists of an aniline moiety substituted at the para position with a 3-methylbutyl group. This compound is a derivative of aniline, which is a primary aromatic amine. It is used in various chemical synthesis processes and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutyl)aniline can be achieved through several methods:

-

Alkylation of Aniline: : One common method involves the alkylation of aniline with 3-methylbutyl halides under basic conditions. This reaction typically uses a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

-

Reduction of Nitro Compounds: : Another method involves the nitration of 4-(3-methylbutyl)benzene to form the corresponding nitro compound, followed by reduction using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group enables oxidation under controlled conditions. Key pathways include:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| C–H Olefination | Pd/S,O-ligand catalyst, olefin | para-Olefinated derivatives |

| Oxidative Coupling | O₂, Cu catalysts | Polymeric aniline derivatives |

-

Mechanistic Insight : The Pd-catalyzed para-selective C–H olefination occurs via a ligand-accelerated pathway, where the S,O-ligand enhances regioselectivity by stabilizing transition states .

-

Polymerization : Oxidative polymerization under acidic conditions yields conductive polymers, with substituent position affecting backbone planarity and electrical properties .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes EAS, with regioselectivity dictated by steric and electronic factors:

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | meta | 3-Nitro-4-(3-methylbutyl)aniline |

| Bromination | Br₂, FeBr₃ | meta | 3-Bromo-4-(3-methylbutyl)aniline |

| Sulfonation | H₂SO₄, SO₃ | meta | Sulfonic acid derivatives |

-

Steric Effects : The bulky 3-methylbutyl group at the para position directs incoming electrophiles to the meta position due to hindered access to ortho sites .

Reduction Reactions

The amine group and aromatic system participate in reduction pathways:

| Reaction | Reagents | Product |

|---|---|---|

| Nitro Group Reduction | H₂, Pd/C | 4-(3-Methylbutyl)aniline (from nitro) |

| Full Hydrogenation | H₂, Ra-Ni (high pressure) | Cyclohexylamine derivative |

-

Catalytic Hydrogenation : Selective reduction of nitro precursors to amines occurs under mild H₂/Pd-C conditions, preserving the alkyl substituent .

Diazotization and Coupling

-

Diazonium Salt Formation : Treatment with NaNO₂/HCl at 0–5°C yields diazonium salts, which undergo coupling reactions to form azo dyes .

-

Sandmeyer Reaction : Diazonium intermediates react with CuCN/KCN to produce cyano derivatives.

Acylation

-

Amide Formation : Reacts with acetyl chloride to form N-acetyl-4-(3-methylbutyl)aniline, a protective intermediate for further functionalization .

Cross-Coupling Reactions

The amine group facilitates metal-catalyzed coupling:

| Reaction | Catalyst | Application |

|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated products |

| Ullmann Coupling | CuI, Ligand | Biaryl ethers or amines |

Acid-Base Reactivity

-

Protonation : The amine group (pKa ~4.6) protonates in acidic media, forming water-soluble ammonium salts.

-

Deprotonation : Reacts with strong bases (e.g., LDA) to generate amide ions for nucleophilic attacks.

Applications De Recherche Scientifique

Organic Synthesis

4-(3-Methylbutyl)aniline serves as a key building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions, including:

- Electrophilic Aromatic Substitution : The aniline nitrogen can participate in reactions such as nitration and sulfonation, allowing for the introduction of functional groups that modify the compound's properties.

- Oxidation and Reduction : This compound can be oxidized to form quinone derivatives or reduced back to its amine form, making it versatile in synthetic pathways .

Pharmaceutical Research

Research has indicated that this compound may exhibit significant pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show activity against various bacterial strains, indicating potential for antibiotic development. For instance, in vitro tests have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values comparable to established antibiotics .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions could influence drug-drug interactions and metabolic pathways.

Material Science

In industrial applications, this compound is used as an intermediate in the production of polymers and other materials. Its unique chemical properties allow it to enhance the performance characteristics of these materials, making it valuable in developing specialized products.

Potential Therapeutic Uses

Research has explored several therapeutic applications:

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in anticancer activity, warranting further exploration in drug design.

- Cholinesterase Inhibition : Studies suggest that this compound may act as an inhibitor for cholinesterase enzymes, which are critical in neurological functions, indicating potential applications in treating neurodegenerative diseases .

Case Studies and Experimental Data

Several studies have focused on the applications and biological activities of this compound:

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Demonstrated inhibition of cytochrome P450 enzymes, indicating potential implications for drug metabolism. |

| Antimicrobial Testing | Significant activity against bacterial strains with MIC values comparable to established antibiotics. |

| Anticancer Activity | Preliminary results from cell line studies suggest potential anticancer effects that merit further investigation. |

Mécanisme D'action

The mechanism of action of 4-(3-Methylbutyl)aniline involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

4-(3-Methylbutyl)aniline can be compared with other similar compounds, such as:

Aniline: The parent compound, which lacks the 3-methylbutyl substitution.

4-Ethylaniline: Similar structure but with an ethyl group instead of a 3-methylbutyl group.

4-Propylaniline: Similar structure but with a propyl group instead of a 3-methylbutyl group.

Uniqueness

The presence of the 3-methylbutyl group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from other aniline derivatives.

Activité Biologique

4-(3-Methylbutyl)aniline, an organic compound with the molecular formula C₁₁H₁₅N, is gaining attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by an aniline group substituted with a 3-methylbutyl group at the para position. This structural configuration contributes to its unique chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 175.25 g/mol |

| Structure | Aniline derivative with a 3-methylbutyl substituent |

The biological activity of this compound is attributed to its interaction with various molecular targets. These include:

- Enzymatic Interactions : The compound can inhibit specific enzymes that are crucial for cellular processes.

- Receptor Binding : It may bind to various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Metabolic Pathways : The compound affects metabolic pathways that can lead to altered cellular function.

Research indicates that the compound may modulate pathways involved in cancer cell proliferation and survival, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes has been noted, leading to cell lysis and death.

- Case Study : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Anticancer Potential

The anticancer properties of this compound have also been investigated. Research indicates that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Case Study : In a study involving human cancer cell lines (e.g., HeLa and K562), treatment with the compound resulted in significant cytotoxic effects, with IC50 values indicating effective dosage levels for therapeutic applications.

Research Findings

Recent studies focus on the synthesis of derivatives of this compound to enhance its biological activity. Modifications to the aniline structure can lead to compounds with improved potency and selectivity.

| Compound Name | Biological Activity |

|---|---|

| 4-Methoxy-N-(3-methylbutyl)aniline | Exhibits enzyme inhibition and protein binding |

| 4-(3-Methylbutoxy)aniline | Antimicrobial activity against various pathogens |

| 4-Methoxy-2-methyl-N-(3-methylbutyl)aniline | Potential roles in pharmacological applications |

Propriétés

IUPAC Name |

4-(3-methylbutyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-9H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXQDLFYTNOQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104177-72-2 | |

| Record name | 4-(3-methylbutyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.